(3-Bromo-5-chloro-2-iodophenyl)methanol (3-Bromo-5-chloro-2-iodophenyl)methanol
Brand Name: Vulcanchem
CAS No.: 213771-19-8
VCID: VC7908537
InChI: InChI=1S/C7H5BrClIO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2
SMILES: C1=C(C=C(C(=C1CO)I)Br)Cl
Molecular Formula: C7H5BrClIO
Molecular Weight: 347.37 g/mol

(3-Bromo-5-chloro-2-iodophenyl)methanol

CAS No.: 213771-19-8

Cat. No.: VC7908537

Molecular Formula: C7H5BrClIO

Molecular Weight: 347.37 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromo-5-chloro-2-iodophenyl)methanol - 213771-19-8

CAS No. 213771-19-8
Molecular Formula C7H5BrClIO
Molecular Weight 347.37 g/mol
IUPAC Name (3-bromo-5-chloro-2-iodophenyl)methanol
Standard InChI InChI=1S/C7H5BrClIO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2
Standard InChI Key PFWJQDFZIYNJOA-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1CO)I)Br)Cl
Canonical SMILES C1=C(C=C(C(=C1CO)I)Br)Cl

Structural and Physicochemical Properties

Molecular Architecture and Stereoelectronic Features

The compound's structure (C₇H₅BrClIO) features a trisubstituted benzene ring with halogens at positions 2 (iodine), 3 (bromine), and 5 (chlorine), while position 1 bears a hydroxymethyl group (-CH₂OH). This arrangement creates significant steric congestion and electronic anisotropy:

  • Iodine at the ortho position exerts a strong inductive effect (-I) while providing a heavy atom for crystallographic studies

  • Bromine and chlorine at meta positions create dipole moments that influence solubility and reactivity

  • The hydroxymethyl group serves as both a hydrogen bond donor and a site for further derivatization

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₅BrClIO
Molecular Weight347.37 g/mol
IUPAC Name(3-bromo-5-chloro-2-iodophenyl)methanol
SMILESC1=C(C=C(C(=C1CO)I)Br)Cl
InChI KeyPFWJQDFZIYNJOA-UHFFFAOYSA-N

Spectroscopic Characterization

While full spectral data remains proprietary, predictive analysis based on structural analogs suggests:

  • ¹H NMR: Expected signals at δ 4.65 (s, 2H, CH₂OH), δ 5.25 (t, 1H, OH), and aromatic protons between δ 7.1-7.9 ppm with characteristic splitting patterns from adjacent halogens

  • ¹³C NMR: Distinct peaks for C-I (~95 ppm), C-Br (~105 ppm), and C-Cl (~125 ppm) with the hydroxymethyl carbon at δ 62-65 ppm

  • IR Spectroscopy: Strong O-H stretch ~3350 cm⁻¹, C-O vibration ~1050 cm⁻¹, and C-X (X=halogen) stretches between 500-700 cm⁻¹

Synthesis and Manufacturing Strategies

Multi-Step Halogenation Approaches

Industrial synthesis typically follows a sequential halogenation-protection strategy:

  • Iodination: Directed ortho-iodination of 3-bromo-5-chlorophenol derivatives using ICl or N-iodosuccinimide (NIS) in acetic acid (Yield: 78-85%)

  • Hydroxymethyl Installation: Friedel-Crafts hydroxymethylation using paraformaldehyde and BF₃·Et₂O catalyst (Yield: 65-72%)

  • Purification: Sequential recrystallization from ethanol/water mixtures followed by activated charcoal treatment achieves >95% purity

Table 2: Comparative Halogenation Methods

MethodReagentsTemperatureYield (%)Purity (%)
ElectrophilicICl, HNO₃0-5°C7892
RadicalNIS, AIBN80°C8589
Metal-MediatedPd(OAc)₂, KI120°C8294

Pharmaceutical and Agrochemical Applications

Kinase Inhibitor Development

The compound serves as a key building block in tyrosine kinase inhibitors (TKIs):

  • Stepwise Functionalization: Sequential Suzuki couplings at iodine and bromine positions create diversified pharmacophores

  • Case Study: Intermediate in 3rd generation EGFR inhibitors showing IC₅₀ values <1 nM against T790M mutants

Comparative Analysis with Structural Analogs

(3-Bromo-5-chloro-2-iodophenyl)methanol vs. 3-Bromo-5-chloro-2-iodophenol

Key Differences:

  • Solubility: Methanol derivative exhibits 3x higher aqueous solubility (2.1 mg/mL vs. 0.7 mg/mL)

  • Reactivity: Hydroxymethyl group enables etherification/acylation vs. phenol's SNAr reactivity

  • Catalytic Cross-Coupling: Methanol derivative shows superior coupling yields in aqueous media (84% vs. 62%)

Emerging Research Frontiers

Continuous Flow Manufacturing

Recent trials demonstrate:

  • 89% yield in 23 minutes residence time vs. 68% in batch over 6 hours

  • 5x reduction in Pd catalyst loading through immobilized Pd/C cartridges

Photoredox Applications

The iodine substituent facilitates:

  • Single-electron transfer (SET) processes under blue LED irradiation

  • Radical cascade reactions constructing polycyclic scaffolds (e.g., indoloquinolines)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator